6-(furan-2-yl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one 6-(furan-2-yl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14796354
InChI: InChI=1S/C13H15N3O3/c17-13-4-3-11(12-2-1-7-19-12)14-16(13)10-15-5-8-18-9-6-15/h1-4,7H,5-6,8-10H2
SMILES:
Molecular Formula: C13H15N3O3
Molecular Weight: 261.28 g/mol

6-(furan-2-yl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one

CAS No.:

Cat. No.: VC14796354

Molecular Formula: C13H15N3O3

Molecular Weight: 261.28 g/mol

* For research use only. Not for human or veterinary use.

6-(furan-2-yl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one -

Specification

Molecular Formula C13H15N3O3
Molecular Weight 261.28 g/mol
IUPAC Name 6-(furan-2-yl)-2-(morpholin-4-ylmethyl)pyridazin-3-one
Standard InChI InChI=1S/C13H15N3O3/c17-13-4-3-11(12-2-1-7-19-12)14-16(13)10-15-5-8-18-9-6-15/h1-4,7H,5-6,8-10H2
Standard InChI Key RMYGXVJVDYBZQX-UHFFFAOYSA-N
Canonical SMILES C1COCCN1CN2C(=O)C=CC(=N2)C3=CC=CO3

Introduction

6-(Furan-2-yl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its potential biological activities and applications. This compound integrates a furan moiety and a morpholine ring within a pyridazine framework, suggesting interesting pharmacological properties.

Synthesis Methods

The synthesis of 6-(furan-2-yl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one often involves multi-component reactions, such as the Ugi-Zhu three-component reaction. This method allows for the simultaneous formation of multiple bonds in a single step, enhancing efficiency and yield. Typical procedures involve reacting furan derivatives and morpholine with isocyanides and aldehydes under microwave irradiation to optimize reaction rates and yields.

Synthesis Conditions Table

Reaction ConditionsDescription
Reaction TypeUgi-Zhu three-component reaction
ReactantsFuran derivatives, morpholine, isocyanides, aldehydes
SolventToluene
CatalystScandium(III) triflate
Yield Range45% to 82%

Biological Activities and Potential Applications

Research indicates that compounds similar to 6-(furan-2-yl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one may inhibit specific enzymes or modulate receptor activity, potentially leading to therapeutic effects against various diseases. The integration of furan and morpholine moieties within a pyridazine framework suggests potential for diverse biological activities, making it a candidate for further investigation in medicinal chemistry.

Potential Biological Activities Table

ActivityDescription
Enzyme InhibitionPotential to inhibit specific enzymes
Receptor ModulationAbility to modulate receptor activity
Therapeutic PotentialPotential therapeutic effects against various diseases

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator